molecular formula C7H3F6NS B14851842 3,5-Bis(trifluoromethyl)-2-mercaptopyridine

3,5-Bis(trifluoromethyl)-2-mercaptopyridine

Cat. No.: B14851842
M. Wt: 247.16 g/mol
InChI Key: LDSAPCNCJDEHAP-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)-2-mercaptopyridine is a chemical compound characterized by the presence of two trifluoromethyl groups and a mercapto group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,5-bis(trifluoromethyl)pyridine with thiolating agents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the thiolation process.

Industrial Production Methods

Industrial production of 3,5-Bis(trifluoromethyl)-2-mercaptopyridine may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(trifluoromethyl)-2-mercaptopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfoxides, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3,5-Bis(trifluoromethyl)-2-mercaptopyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The mercapto group can form covalent bonds with target proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Bis(trifluoromethyl)-2-mercaptopyridine is unique due to the combination of trifluoromethyl and mercapto groups on a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H3F6NS

Molecular Weight

247.16 g/mol

IUPAC Name

3,5-bis(trifluoromethyl)-1H-pyridine-2-thione

InChI

InChI=1S/C7H3F6NS/c8-6(9,10)3-1-4(7(11,12)13)5(15)14-2-3/h1-2H,(H,14,15)

InChI Key

LDSAPCNCJDEHAP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=S)NC=C1C(F)(F)F)C(F)(F)F

Origin of Product

United States

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